Zn(II) Aetiopurpurin

描述

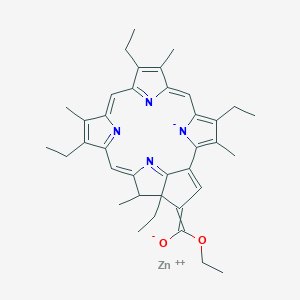

Zn(II) Aetiopurpurin is a coordination compound with the molecular formula C37H42N4O2Zn. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. The compound is characterized by its high molecular weight of 640.135 g/mol and its ability to form stable complexes with other molecules .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Zn(II) Aetiopurpurin typically involves the reaction of aetiopurpurin with zinc salts under controlled conditions. One common method is the reaction of aetiopurpurin with zinc acetate in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and purity of the final product. The use of automated reactors and continuous monitoring systems helps in achieving high yields and minimizing impurities .

化学反应分析

Types of Reactions: Zn(II) Aetiopurpurin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

Reduction: It can be reduced under specific conditions to yield different zinc complexes.

Substitution: this compound can undergo substitution reactions where ligands in the complex are replaced by other ligands

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or oxygen in the presence of a catalyst.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Ligands such as ammonia, phosphines, or thiols under controlled conditions

Major Products: The major products formed from these reactions include various zinc complexes, zinc oxide, and substituted aetiopurpurin derivatives .

科学研究应用

Zn(II) Aetiopurpurin has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other zinc complexes.

Biology: Employed in the study of zinc’s role in biological systems and as a fluorescent probe for detecting zinc ions in cells.

Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.

Industry: Utilized in the development of advanced materials, including sensors and photonic devices .

作用机制

The mechanism of action of Zn(II) Aetiopurpurin involves its ability to interact with biological molecules and generate reactive oxygen species. The compound can bind to specific molecular targets, such as proteins and nucleic acids, and induce oxidative stress, leading to cell damage or death. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce reactive oxygen species that selectively kill cancer cells .

相似化合物的比较

Zn(II) Aetiopurpurin can be compared with other zinc coordination compounds, such as:

Zinc Protoporphyrin: Similar in structure but differs in its biological activity and applications.

Zinc Phthalocyanine: Known for its use in photodynamic therapy but has different photophysical properties.

Zinc Chlorin: Another photosensitizer with distinct absorption characteristics and therapeutic potential .

Uniqueness: this compound stands out due to its unique combination of stability, reactivity, and photophysical properties, making it a versatile compound for various scientific and industrial applications .

生物活性

Zinc(II) aetiopurpurin is a complex of zinc that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article provides a comprehensive overview of the biological activity of Zn(II) aetiopurpurin, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

This compound is synthesized through coordination chemistry involving zinc salts and aetiopurpurin ligands. The resulting complexes are characterized using techniques such as NMR, FTIR, and X-ray diffraction, which confirm their structural integrity and stability in biological environments.

Antimicrobial Activity

Antibacterial Properties

This compound has demonstrated significant antibacterial activity against various pathogens. Studies have shown that these complexes exhibit enhanced biocidal effects compared to their precursor ligands. For instance, Zn(II) complexes have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 64 mg/L to 128 mg/L, indicating their effectiveness as antibacterial agents .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (mg/L) | MBC (mg/L) |

|---|---|---|

| Staphylococcus aureus | 64 | 128 |

| Escherichia coli | 128 | 256 |

The mechanism of action involves the disruption of bacterial cell membranes and interference with metabolic pathways due to metal ion coordination.

Antioxidant Activity

This compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The DPPH assay has been utilized to evaluate the antioxidant capacity of these complexes, revealing IC50 values that indicate significant free radical scavenging ability. The antioxidant activity is attributed to the presence of the zinc ion, which enhances the ligand's ability to donate electrons .

Anticancer Activity

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. In vitro assays against human breast carcinoma (MCF-7), ovarian carcinoma (A2780), and lung carcinoma (NCI-H460) cells have shown promising results. The IC50 values for these complexes were found to be lower than those for conventional chemotherapeutics like cisplatin, suggesting a potential for selective targeting of cancer cells while sparing normal cells .

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| MCF-7 | 15 | Lower |

| A2780 | 20 | Comparable |

| NCI-H460 | 25 | Lower |

Case Studies

- Topical Antibacterial Formulation : A study formulated an emulsion containing this compound for topical application, demonstrating sustained release over 24 hours in vitro. This formulation showed effective antibacterial activity against skin pathogens .

- Cytotoxicity Profiling : In another study, the cytotoxic effects were assessed using MTT assays across multiple cancer cell lines. The results indicated that this compound complexes exhibited selective toxicity towards cancer cells compared to normal fibroblasts, highlighting their therapeutic potential in oncology .

属性

IUPAC Name |

zinc;ethoxy-(5,11,16,21-tetraethyl-12,17,22,26-tetramethyl-7,24,25-triaza-23-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(22),2,6,8,10(25),11,13,15(24),16,18,20-undecaen-4-ylidene)methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43N4O2.Zn/c1-10-23-19(6)29-17-33-25(12-3)21(8)34(40-33)26-15-27(36(42)43-14-5)37(13-4)22(9)30(41-35(26)37)18-32-24(11-2)20(7)28(39-32)16-31(23)38-29;/h15-18,22H,10-14H2,1-9H3,(H-,38,39,40,41,42);/q-1;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNBDJIIWYRJFX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C5=CC(=C([O-])OCC)C6(C5=NC(=CC1=N2)C6C)CC)C)CC)C(=C3CC)C)C.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N4O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920979 | |

| Record name | Zinc ethoxy(4,9,14,19-tetraethyl-3,8,13,18-tetramethyl-3,4,23,25-tetradehydro-18,19-dihydro-20H-phorbin-26-id-20-ylidene)methanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113031-38-2 | |

| Record name | Zn(II) Aetiopurpurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113031382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc ethoxy(4,9,14,19-tetraethyl-3,8,13,18-tetramethyl-3,4,23,25-tetradehydro-18,19-dihydro-20H-phorbin-26-id-20-ylidene)methanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。